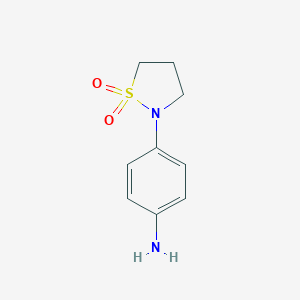

2-(4-Aminophenyl)isothiazolidine 1,1-dioxide

描述

属性

IUPAC Name |

4-(1,1-dioxo-1,2-thiazolidin-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-8-2-4-9(5-3-8)11-6-1-7-14(11,12)13/h2-5H,1,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISNTORNTSHTAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473522 | |

| Record name | 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90556-91-5 | |

| Record name | 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-aminophenyl)-1lambda6,2-thiazolidine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Post-Reaction Workup

The crude product is isolated via filtration to remove the catalyst, followed by solvent evaporation under reduced pressure. Residual solvents are eliminated through lyophilization or recrystallization from ethanol/water mixtures. The final product exhibits a molecular ion peak at m/z 213 [M+H]⁺ in ESI-MS, confirming successful reduction.

Alternative Reduction Strategies

While catalytic hydrogenation dominates industrial workflows, laboratory-scale alternatives have been explored for specialized applications.

Sodium Borohydride-Mediated Reduction

Preliminary studies suggest that sodium borohydride (NaBH₄) in tetrahydrofuran (THF) can reduce the nitro group, though yields remain suboptimal (≤65%) compared to catalytic methods. The mechanism likely involves intermediate formation of a nitroso compound, which is further reduced to the amine. However, over-reduction to hydroxylamine derivatives remains a challenge, necessitating stringent stoichiometric control.

Transfer Hydrogenation

Ammonium formate in the presence of Pd/C has been tested as a hydrogen donor in ethanol at reflux. This method avoids pressurized hydrogen gas but requires longer reaction times (24–48 hours) and achieves moderate yields (75–80%).

Synthesis of the Nitro Precursor

The preparation of 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide, the key intermediate, involves cyclization of 4-nitrobenzenesulfonamide with 1,3-dibromopropane in dimethylformamide (DMF) at 120°C. This step proceeds via nucleophilic substitution, forming the isothiazolidine ring.

Reaction Equation:

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding 68–72% of the nitro precursor.

Mechanistic Insights

The catalytic hydrogenation proceeds through a heterogeneous mechanism:

-

Adsorption: Hydrogen gas dissociates on the Pd surface, forming active hydrogen atoms.

-

Nitro Reduction: The nitro group undergoes sequential reduction:

-

Desorption: The amine product detaches from the catalyst surface, leaving the Pd/C available for reuse.

Side reactions, such as C-S bond cleavage or ring opening, are suppressed by maintaining neutral pH and avoiding protic solvents like water.

Industrial-Scale Considerations

Catalyst Reusability

Pd/C retains activity for up to five cycles with a 5–8% decrease in yield per cycle. Catalyst regeneration via washing with dilute nitric acid (0.1 M) restores 90% of initial activity.

Analytical Characterization

Key Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 6.98 (d, J = 8.4 Hz, 2H, ArH), 6.60 (d, J = 8.4 Hz, 2H, ArH), 4.20 (t, J = 7.2 Hz, 2H, NCH₂), 3.10 (t, J = 7.2 Hz, 2H, SCH₂), 2.05 (quin, J = 7.2 Hz, 2H, CH₂).

-

IR (KBr): 3340 cm⁻¹ (N-H stretch), 1310 cm⁻¹ (S=O asym), 1145 cm⁻¹ (S=O sym).

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Pressure | Catalyst |

|---|---|---|---|---|

| Catalytic Hydrogenation | 91.3% | 16 h | 50 psi | Pd/C |

| NaBH₄ Reduction | 65% | 6 h | Ambient | None |

| Transfer Hydrogenation | 78% | 24 h | Ambient | Pd/C |

Catalytic hydrogenation remains superior in yield and scalability, whereas NaBH₄ reduction offers a low-pressure alternative for small-scale syntheses.

化学反应分析

2-(4-Aminophenyl)isothiazolidine 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.

Reduction: Reduction reactions typically target the nitro group in its precursor to yield the amino derivative.

科学研究应用

Medicinal Chemistry

2-(4-Aminophenyl)isothiazolidine 1,1-dioxide has garnered attention for its potential therapeutic properties:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its structure allows for effective interaction with bacterial enzymes, potentially inhibiting their function.

- Anticancer Properties : Preliminary research suggests that it may have anticancer effects through mechanisms involving apoptosis induction in cancer cells .

- Drug Formulation : Due to its biological activities, it is being explored as a candidate for new drug formulations targeting infections and cancer.

Biological Studies

The compound's mechanism of action involves interaction with biological targets through hydrogen bonding and hydrophobic interactions. The amino group can form hydrogen bonds with various biomolecules, while the isothiazolidine structure may modulate enzyme activities .

Industrial Applications

In addition to its medicinal uses, this compound serves as an important intermediate in the synthesis of various industrial chemicals:

- Material Science : It is utilized in developing new materials with enhanced properties due to its unique chemical structure.

- Agricultural Chemicals : The compound's potential as an antimicrobial agent positions it as a candidate for agricultural applications, particularly in developing plant protection products.

Case Studies

Recent studies have highlighted the efficacy of this compound in various applications:

- A study demonstrated its potent antibacterial activity against multiple strains of bacteria, suggesting its potential role in combating antibiotic resistance.

- Another investigation focused on its anticancer properties, revealing that derivatives of this compound could induce apoptosis in specific cancer cell lines .

作用机制

The mechanism of action of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their function. The isothiazolidine ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

相似化合物的比较

Structural and Functional Diversity

The following table summarizes key analogs of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide, highlighting substituent variations and their implications:

Physicochemical Properties

- Melting Points: Analogs such as 4-allyl-6-chloro-4H-thieno-thiadiazine 1,1-dioxide exhibit melting points of 85–92°C, suggesting moderate thermal stability for the core structure .

- Solubility: The aminomethyl-substituted analog () shows improved aqueous solubility compared to aromatic derivatives due to its polar side chain .

- Lipophilicity : Bulky substituents (e.g., naphthalenyl in ) increase logP values, enhancing blood-brain barrier permeability .

生物活性

2-(4-Aminophenyl)isothiazolidine 1,1-dioxide, also known as 4-(1,1-dioxo-1,2-thiazolidin-2-yl)aniline , is an organic compound with significant biological activity. With a molecular formula of and a molecular weight of approximately 212.27 g/mol, this compound has garnered attention for its potential applications in medicinal chemistry due to its unique structural features and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through mechanisms such as hydrogen bonding and hydrophobic interactions. The amino group present in the compound allows for hydrogen bonding with biomolecules, while the isothiazolidine structure can interact with enzymes or receptors, modulating their activity. These interactions are critical for the compound's antimicrobial and anticancer properties.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Preliminary research indicates that it may inhibit cancer cell proliferation, although further studies are needed to elucidate the exact mechanisms involved.

- Anti-inflammatory Effects : There is emerging evidence supporting its role in reducing inflammation, which is crucial in many chronic diseases .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds can provide insights into its unique properties.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Nitrophenyl)isothiazolidine 1,1-dioxide | Nitro group instead of amino group | Limited antimicrobial activity |

| Thiazolidin-4-ones | General class of compounds with various substituents | Antioxidant, anticancer, anti-inflammatory |

| N-(4-Aminophenyl)-1,3-propanesultam | Aminophenyl group with sulfonamide moiety | Antimicrobial and anticancer effects |

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazolidin derivatives, including this compound:

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of thiazolidinones exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the amino group was found to enhance this activity .

- Anticancer Mechanisms : Research conducted on thiazolidinone derivatives indicated that they could induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests that this compound may share similar mechanisms .

- Structure-Activity Relationship (SAR) : A comprehensive review highlighted how modifications to the thiazolidinone core could lead to enhanced biological activities. The study emphasized the importance of functional groups like amino and dioxo in determining the overall pharmacological profile .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-aminophenyl)isothiazolidine 1,1-dioxide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization of sulfonamide precursors or functionalization of the isothiazolidine core. Key steps include:

- One-pot click/aza-Michael reactions for library diversification, achieving yields >70% under optimized conditions (e.g., 80°C, DMF solvent, 12-hour reaction time) .

- Pd-catalyzed cross-coupling for introducing aryl groups, as seen in derivatives like 2-(3-hydroxyphenyl)isothiazolidine 1,1-dioxide (86% yield using Pd catalysts and HPLC purification) .

- Regioselectivity challenges arise in substituted derivatives; steric and electronic effects of the 4-aminophenyl group require careful optimization of base and temperature .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm the sulfonamide ring (δ 3.5–4.5 ppm for CH groups adjacent to S=O) and aromatic protons (δ 6.5–7.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 304.00 for intermediates) .

- X-ray crystallography : Resolve ambiguities in regiochemistry, particularly for derivatives with bulky substituents .

Q. What role does the isothiazolidine 1,1-dioxide scaffold play in medicinal chemistry?

- Methodological Answer : The scaffold acts as a privileged structure due to:

- Hydrogen-bonding capacity : The sulfonamide group engages with biological targets (e.g., enzymes, receptors) via NH–O and S=O interactions .

- Metabolic stability : The rigid, non-planar ring reduces susceptibility to cytochrome P450 oxidation compared to acyclic sulfonamides .

- Case study : Derivatives like rapamycin analogs (Novartis patents) exploit this scaffold for mTOR inhibition, highlighting its versatility in drug design .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in the synthesis of substituted this compound derivatives?

- Methodological Answer :

- Electronic modulation : Electron-withdrawing groups (e.g., –NO) at the para position direct cyclization to the desired regioisomer .

- Steric control : Bulky bases (e.g., DBU) favor formation of the thermodynamically stable product by minimizing steric clashes during ring closure .

- Computational modeling : DFT calculations predict transition-state energies to identify optimal substituent patterns .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-response profiling : Re-evaluate activity across a wider concentration range (e.g., 0.1–100 µM) to rule out off-target effects .

- Target engagement assays : Use SPR or ITC to measure direct binding affinities, distinguishing true target modulation from assay artifacts .

- Metabolite screening : LC-MS/MS identifies active metabolites that may contribute to discrepancies between in vitro and in vivo data .

Q. How can advanced spectroscopic techniques elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- STD-NMR : Saturation transfer difference NMR identifies binding epitopes on proteins (e.g., kinase ATP-binding pockets) .

- Cryo-EM : Resolve binding modes in complex with large macromolecules (e.g., mTOR) at near-atomic resolution .

- Fluorescence polarization : Quantify displacement of labeled probes in competitive binding assays (e.g., IC determination) .

Q. What are the challenges in characterizing the stability of this compound under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to pH extremes (pH 1–13), heat (40–80°C), and oxidative stress (HO) to identify degradation pathways .

- LC-MS stability assays : Monitor parent ion depletion and degradation product formation over 24–72 hours in simulated biological fluids (e.g., plasma, SGF) .

- Crystallinity analysis : Powder X-ray diffraction (PXRD) correlates physical stability with polymorphic forms, which impact solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。